Wogonoside

Catalog No.
S547199
CAS No.
51059-44-0
M.F
C22H20O11
M. Wt
460.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wogonoside

CAS Number

51059-44-0

Product Name

Wogonoside

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid

Molecular Formula

C22H20O11

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1

InChI Key

LNOHXHDWGCMVCO-NTKSAMNMSA-N

SMILES

O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](C(O)=O)O4)O)O)O)=C3OC

Solubility

Soluble in DMSO

Synonyms

Wogonoside; Oroxindin

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Description

The exact mass of the compound Wogonoside is 460.1006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. It belongs to the ontological category of monohydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Wogonoside is a flavone glycoside compound found in Scutellaria baicalensis, a herb traditionally used in Eastern medicine []. While its medicinal properties have been explored for centuries, scientific research is investigating its potential applications in various areas:

Anti-inflammatory and Immunomodulatory Effects

Wogonoside exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators and cytokines []. Studies suggest it may be beneficial in managing inflammatory conditions like arthritis and inflammatory bowel disease [].

Neuroprotective Potential

Research indicates that Wogonoside may have neuroprotective effects. It has been shown to protect brain cells from damage caused by oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

Antibacterial and Antiviral Activities

Studies have demonstrated Wogonoside's potential for combating bacterial and viral infections. It exhibits antibacterial activity against various pathogens and may possess antiviral properties against influenza viruses [, ].

Wogonoside is a flavonoid glycoside derived from the roots of Scutellaria baicalensis, commonly known as Chinese skullcap. Its chemical structure consists of a wogonin aglycone linked to a glucose molecule, making it a glucoside. Wogonoside is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has been studied extensively for its potential therapeutic applications in various diseases, particularly those associated with inflammation and cancer .

Wogonoside undergoes several chemical transformations, primarily involving hydrolysis and deglycosylation. The deglycosylation process, often catalyzed by intestinal bacteria, removes the glucose moiety to yield wogonin, which exhibits enhanced biological activity compared to its glycosylated form. This reaction highlights the importance of the sugar component in modulating the compound's bioavailability and efficacy .

Key Reactions:

  • Deglycosylation: Conversion of wogonoside to wogonin.
  • Hydrolysis: Reaction with water that can lead to the breakdown of wogonoside into its aglycone form.

Wogonoside exhibits a range of biological activities:

  • Anticancer Effects: Studies indicate that wogonoside can inhibit cell growth in various cancer cell lines by inducing apoptosis and autophagy. It has been shown to activate pathways involving reactive oxygen species and endoplasmic reticulum stress .
  • Anti-inflammatory Properties: The compound reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, thereby mitigating inflammatory responses .
  • Antioxidant Activity: Wogonoside scavenges free radicals, contributing to its protective effects against oxidative stress-related damage .

Wogonoside can be synthesized through several methods:

  • Extraction from Natural Sources: The most common method involves extracting wogonoside from Scutellaria baicalensis using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can also be performed through glycosylation reactions where wogonin is reacted with glucose derivatives under acidic or enzymatic conditions.
  • Biotechnological Approaches: Utilizing microbial fermentation or enzymatic processes to produce wogonoside from simpler substrates is an emerging area of research.

Wogonoside has potential applications in various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, wogonoside is being explored as a therapeutic agent for cancer treatment and inflammatory diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.
  • Cosmetics: Wogonoside's skin-protective effects are being investigated for incorporation into skincare products.

Research indicates that wogonoside interacts with multiple biological targets:

  • Caspases: Wogonoside promotes apoptosis through the activation of caspases 3 and 9, critical proteins in the apoptotic pathway .
  • Cell Signaling Pathways: It influences various signaling pathways, including the PI3K/AKT pathway, which plays a pivotal role in cell survival and proliferation .
  • Reactive Oxygen Species: The compound induces oxidative stress in cancer cells, leading to cell death .

Wogonoside shares structural similarities with several other flavonoids but has unique properties that distinguish it:

Compound NameStructure TypeKey ActivitiesUnique Features
WogoninFlavoneAnticancer, anti-inflammatoryMore potent than wogonoside post-deglycosylation
BaicalinFlavone GlycosideAntioxidant, anti-inflammatoryLess potent than wogonoside
QuercetinFlavonoidAntioxidant, antiviralBroad-spectrum bioactivity
ApigeninFlavonoidAnticancer, anti-inflammatoryDifferent aglycone structure

Wogonoside's unique aspect lies in its glycosylated form which modulates its solubility and bioavailability compared to other flavonoids. The presence of the glucose moiety affects its pharmacokinetics and interaction with cellular targets .

Wogonoside (C$${22}$$H$${20}$$O$$_{11}$$), a flavonoid glucuronide, is a principal bioactive constituent of Scutellaria baicalensis Georgi, a plant central to traditional Asian medicine. Its chemical structure features a 7-O-β-D-glucuronide moiety attached to wogonin, rendering it water-insoluble but enzymatically convertible to its aglycone form, wogonin, via microbial β-glucuronidase activity. This deglycosylation process enhances bioavailability and pharmacological potency, making wogonoside a critical subject in phytochemical studies of prodrug activation.

Research highlights its role as a precursor to wogonin, which exhibits superior anticancer activity. The compound’s structural uniqueness—characterized by methoxy and hydroxyl groups at positions 5, 7, and 8—enables interactions with cellular targets such as caspases and kinases, underpinning its therapeutic potential. Analytical techniques like RP-HPLC and UV spectroscopy have been pivotal in quantifying wogonoside in plant extracts and biological matrices.

Table 1: Key Physicochemical Properties of Wogonoside

PropertyValueSource
Molecular Weight460.39 g/mol
SolubilitySparingly soluble in ethanol/methanol; insoluble in water
pKa3.84 ± 0.16
Major Natural SourceScutellaria baicalensis roots

Historical Context and Traditional Applications

Scutellaria baicalensis has been employed in traditional Chinese medicine (TCM) for over 2,000 years, initially documented in Shen Nong’s Herbal Classic for treating liver disorders, respiratory infections, and inflammatory conditions. While historical texts do not explicitly isolate wogonoside, modern phytochemical analyses identify it as a major component of the root extract, alongside baicalin and wogonin. Traditional preparation methods, such as decoction or fermentation, likely facilitated the conversion of wogonoside to wogonin, enhancing its bioactivity.

In TCM formulations, S. baicalensis extracts rich in wogonoside were used to "clear heat" and detoxify, aligning with its observed anti-inflammatory and antioxidant properties. The compound’s indirect role in traditional therapies underscores the empirical understanding of plant metabolism long before modern biochemical characterization.

Current Research Landscape

Contemporary studies focus on wogonoside’s mechanistic pathways and therapeutic applications:

Anticancer Activity

  • Cell Cycle Arrest and Apoptosis: Wogonoside inhibits triple-negative breast cancer (TNBC) by suppressing angiogenesis via Hedgehog signaling and reducing VEGF secretion. In cutaneous squamous cell carcinoma (cSCC), it attenuates epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) traits by modulating PI3K/AKT and Wnt/β-catenin pathways.
  • Leukemia: Wogonoside induces G1-phase arrest and apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) by inactivating STAT3, downregulating cyclin D1 and Bcl-xL.

Anti-Inflammatory Mechanisms

  • Wogonoside suppresses LPS-induced inflammatory cytokines (TNF-α, IL-6) and oxidative stress in macrophages by inhibiting JNK/c-Jun signaling.

Biosynthesis and Agricultural Research

  • Rhizosphere microbiota significantly influence wogonoside accumulation in S. baicalensis. Long-term cultivation reduces soil manganese and zinc, altering microbial diversity and decreasing phenylalanine ammonialyase activity, a key enzyme in flavonoid biosynthesis.
  • Enzymatic studies identify SbCLL-7 and SbFNSII-2 as critical for wogonoside production, offering targets for metabolic engineering.

Table 2: Select Research Findings on Wogonoside

Study FocusKey FindingReference
Anticancer (TNBC)Inhibits angiogenesis via VEGF/Hedgehog suppression
Anti-InflammatoryBlocks JNK/c-Jun in macrophages
LeukemiaInduces apoptosis via STAT3 inactivation
BiosynthesisSbCLL-7 and SbFNSII-2 drive production

Analytical and Structural Advances

  • RP-HPLC methods quantify wogonoside in S. baicalensis variants, revealing content variations (e.g., 25.14 mg/g in biennial roots).
  • X-ray crystallography and molecular docking elucidate its interactions with caspase-3/9, explaining pro-apoptotic effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

460.10056145 g/mol

Monoisotopic Mass

460.10056145 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ETX4944Z3R

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51059-44-0

Wikipedia

Oroxindin
Manganocene

Dates

Modify: 2023-08-15
1: Chaudhuri PK, Srivastava R, Kumar S, Kumar S. Phytotoxic and antimicrobial constituents of Bacopa monnieri and Holmskioldia sanguinea. Phytother Res. 2004 Feb;18(2):114-7. PubMed PMID: 15022161.
2: Harminder, Singh V, Chaudhary AK. A Review on the Taxonomy, Ethnobotany, Chemistry and Pharmacology of Oroxylum indicum Vent. Indian J Pharm Sci. 2011 Sep;73(5):483-90. doi: 10.4103/0250-474X.98981. PubMed PMID: 22923859; PubMed Central PMCID: PMC3425058.
3: Deshmukh AB, Datir SS, Bhonde Y, Kelkar N, Samdani P, Tamhane VA. De novo root transcriptome of a medicinally important rare tree Oroxylum indicum for characterization of the flavonoid biosynthesis pathway. Phytochemistry. 2018 Oct 11;156:201-213. doi: 10.1016/j.phytochem.2018.09.013. [Epub ahead of print] PubMed PMID: 30317159.
4: Ferrándiz ML, Alcaraz MJ. Anti-inflammatory activity and inhibition of arachidonic acid metabolism by flavonoids. Agents Actions. 1991 Mar;32(3-4):283-8. PubMed PMID: 1650522.

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